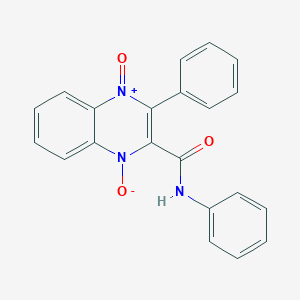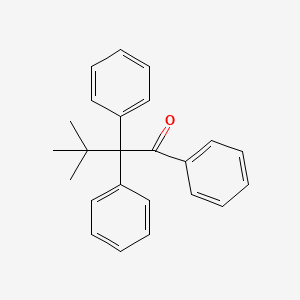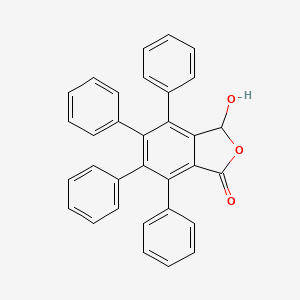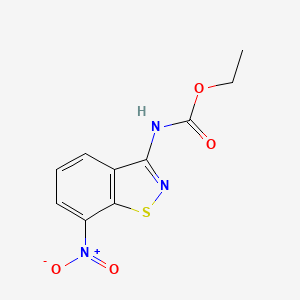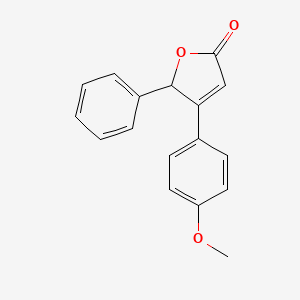
4-(2-Methylphenyl)but-3-YN-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylphenyl)but-3-YN-1-OL is an organic compound that belongs to the class of alkynes and alcohols It features a phenyl group substituted with a methyl group at the second position, attached to a butynol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylphenyl)but-3-YN-1-OL can be achieved through several methods. One common approach involves the reaction of 4-ethynyltoluene with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures, followed by the addition of dimethyl sulfoxide (DMSO) and 4-bromostyrene oxide . The reaction mixture is then quenched with saturated aqueous ammonium chloride and extracted with ether. The crude product is purified by recrystallization and chromatography to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-(2-Methylphenyl)but-3-YN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-Methylphenyl)but-3-YN-1-one or 4-(2-Methylphenyl)but-3-YN-1-oic acid.
Reduction: Formation of 4-(2-Methylphenyl)but-3-ene-1-OL or 4-(2-Methylphenyl)butane-1-OL.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
4-(2-Methylphenyl)but-3-YN-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Methylphenyl)but-3-YN-1-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is particularly useful in bioconjugation and drug delivery applications.
類似化合物との比較
Similar Compounds
4-Phenylbut-3-YN-1-OL: Lacks the methyl group on the phenyl ring.
4-(2-Chlorophenyl)but-3-YN-1-OL: Contains a chlorine substituent instead of a methyl group.
4-(2-Methoxyphenyl)but-3-YN-1-OL: Features a methoxy group on the phenyl ring.
Uniqueness
4-(2-Methylphenyl)but-3-YN-1-OL is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in physical properties, chemical behavior, and biological activity compared to similar compounds.
特性
CAS番号 |
93679-45-9 |
|---|---|
分子式 |
C11H12O |
分子量 |
160.21 g/mol |
IUPAC名 |
4-(2-methylphenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C11H12O/c1-10-6-2-3-7-11(10)8-4-5-9-12/h2-3,6-7,12H,5,9H2,1H3 |
InChIキー |
XNJGHWYOLLBVTF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C#CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester](/img/structure/B14340592.png)
![5-Hydroxybicyclo[4.2.0]oct-3-en-2-one](/img/structure/B14340603.png)
![5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14340607.png)
![3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14340610.png)

![[(1-Ethoxyethenyl)oxy]benzene](/img/structure/B14340618.png)
